molecular formula C27H28N2O5 B11500009 2-(4-{2-[(4-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione

2-(4-{2-[(4-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11500009
M. Wt: 460.5 g/mol
InChI Key: SOTZKJOISHTCGJ-IAKSNJKNSA-N
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Description

2-(4-{2-[(4-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethylcyclohexenone moiety, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[(4-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Schiff base reduction routes, where the methoxyphenyl group is introduced through a reaction with an appropriate amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of nitriles and amides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[(4-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles and electrophiles under controlled conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-{2-[(4-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-(4-{2-[(4-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and isoindole-dione core contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-[(4Z)-4-hydroxy-4-[2-(4-methoxyphenyl)imino-4,4-dimethyl-6-oxocyclohexylidene]butyl]isoindole-1,3-dione

InChI

InChI=1S/C27H28N2O5/c1-27(2)15-21(28-17-10-12-18(34-3)13-11-17)24(23(31)16-27)22(30)9-6-14-29-25(32)19-7-4-5-8-20(19)26(29)33/h4-5,7-8,10-13,30H,6,9,14-16H2,1-3H3/b24-22-,28-21?

InChI Key

SOTZKJOISHTCGJ-IAKSNJKNSA-N

Isomeric SMILES

CC1(CC(=NC2=CC=C(C=C2)OC)/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NC2=CC=C(C=C2)OC)C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C

Origin of Product

United States

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